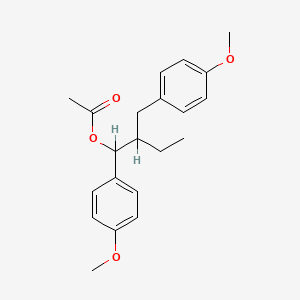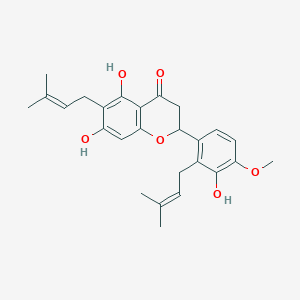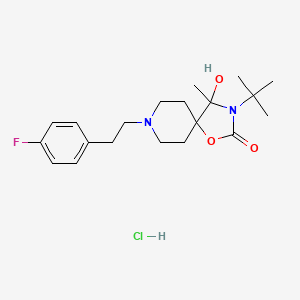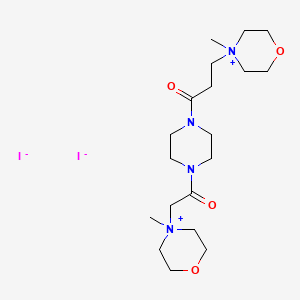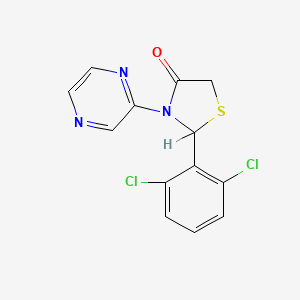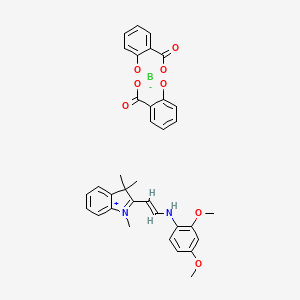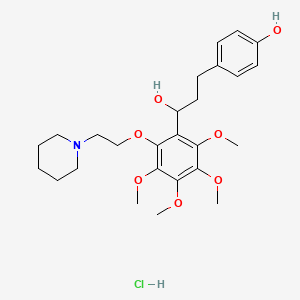
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide is a complex organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an aminomethylphenylthio group and a hydrobromide salt. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide typically involves the reaction of 1,2-benzenediol with 2-(aminomethyl)phenylthiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure that the final product meets the required specifications.
化学反应分析
Types of Reactions
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学研究应用
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): A simple benzenediol with two hydroxyl groups attached to the benzene ring.
Hydroquinone (1,4-dihydroxybenzene): Another benzenediol with hydroxyl groups in the para position.
Resorcinol (1,3-dihydroxybenzene): A benzenediol with hydroxyl groups in the meta position.
Uniqueness
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide is unique due to the presence of the aminomethylphenylthio group and the hydrobromide salt. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.
属性
CAS 编号 |
127906-53-0 |
|---|---|
分子式 |
C13H14BrNO2S |
分子量 |
328.23 g/mol |
IUPAC 名称 |
4-[2-(aminomethyl)phenyl]sulfanylbenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C13H13NO2S.BrH/c14-8-9-3-1-2-4-13(9)17-10-5-6-11(15)12(16)7-10;/h1-7,15-16H,8,14H2;1H |
InChI 键 |
LKAYUBYPKNZUSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN)SC2=CC(=C(C=C2)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





